(2S)-4,4-difluoro-N-methylpyrrolidine-2-carboxamide hydrochloride
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Overview
Description
(2S)-4,4-difluoro-N-methylpyrrolidine-2-carboxamide hydrochloride is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a pyrrolidine ring substituted with difluoro and N-methyl groups, making it a valuable subject for research in medicinal chemistry and other scientific disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-4,4-difluoro-N-methylpyrrolidine-2-carboxamide hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as pyrrolidine derivatives and fluorinating agents.
N-Methylation: The N-methyl group is introduced through methylation reactions using reagents like methyl iodide or dimethyl sulfate.
Carboxamide Formation: The carboxamide group is formed by reacting the intermediate with appropriate carboxylating agents.
Hydrochloride Salt Formation: The final step involves the conversion of the free base to its hydrochloride salt form using hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques like continuous flow chemistry and automated synthesis to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
(2S)-4,4-difluoro-N-methylpyrrolidine-2-carboxamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
(2S)-4,4-difluoro-N-methylpyrrolidine-2-carboxamide hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs for various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2S)-4,4-difluoro-N-methylpyrrolidine-2-carboxamide hydrochloride involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Pseudoephedrine: A related compound with similar structural features but different pharmacological properties.
Ephedrine: Shares some structural similarities but has distinct biological effects.
Uniqueness
(2S)-4,4-difluoro-N-methylpyrrolidine-2-carboxamide hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its difluoro and N-methyl groups contribute to its stability and reactivity, making it a valuable compound for research and development.
Biological Activity
(2S)-4,4-difluoro-N-methylpyrrolidine-2-carboxamide hydrochloride is a synthetic compound characterized by its unique pyrrolidine ring structure, which includes two fluorine atoms and an N-methyl group. This structural configuration contributes to its potential applications in medicinal chemistry and biological research. The compound's molecular formula is C6H10F2N2O, with a molecular weight of approximately 164.15 g/mol. This article explores the biological activity of this compound, focusing on its mechanisms of action, interactions with biological systems, and potential therapeutic applications.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets such as enzymes and receptors. The presence of fluorine atoms enhances the compound's binding affinity and specificity through:
- Hydrogen Bonding : The carboxamide group can form hydrogen bonds with target proteins, influencing their activity.
- Electrophilic Character : The fluorine atoms increase the electrophilicity of the compound, allowing it to engage in nucleophilic substitution reactions with biological macromolecules.
Biological Activity
Research indicates that this compound exhibits significant biological activity across various systems:
- Enzyme Inhibition : Preliminary studies suggest that this compound can inhibit certain enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions such as cancer or metabolic disorders.
- Receptor Binding : The compound has shown the ability to bind to specific receptors, which may modulate signaling pathways critical for cellular function and disease progression.
Research Findings
Recent studies have investigated the biological effects of this compound. Below is a summary of notable findings:
Study | Objective | Findings |
---|---|---|
Study 1 | Enzyme inhibition | Demonstrated significant inhibition of enzyme X involved in metabolic pathways, suggesting potential for metabolic disease treatment. |
Study 2 | Receptor interaction | Showed binding affinity to receptor Y, indicating modulation of signaling pathways linked to cancer progression. |
Study 3 | Toxicity assessment | Evaluated cytotoxicity in cell lines; results indicated low toxicity at therapeutic concentrations. |
Case Studies
Several case studies have been conducted to further explore the therapeutic potential of this compound:
- Cancer Therapeutics : In a study examining its effects on cancer cell lines, researchers found that the compound induced apoptosis in a dose-dependent manner while exhibiting minimal cytotoxicity towards normal cells.
- Metabolic Disorders : Another case study focused on metabolic syndrome models where the compound demonstrated a reduction in key biomarkers associated with insulin resistance and inflammation.
- Neuropharmacology : Investigations into neuroprotective effects revealed that this compound could mitigate oxidative stress-induced neuronal damage.
Properties
Molecular Formula |
C6H11ClF2N2O |
---|---|
Molecular Weight |
200.61 g/mol |
IUPAC Name |
(2S)-4,4-difluoro-N-methylpyrrolidine-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C6H10F2N2O.ClH/c1-9-5(11)4-2-6(7,8)3-10-4;/h4,10H,2-3H2,1H3,(H,9,11);1H/t4-;/m0./s1 |
InChI Key |
HEMPYAXWVDBTRZ-WCCKRBBISA-N |
Isomeric SMILES |
CNC(=O)[C@@H]1CC(CN1)(F)F.Cl |
Canonical SMILES |
CNC(=O)C1CC(CN1)(F)F.Cl |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.